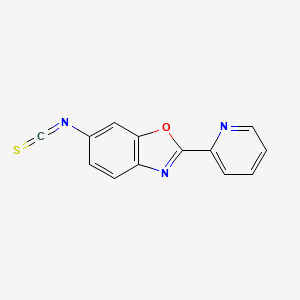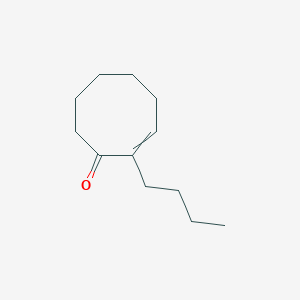
6-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzoxazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features an isothiocyanate group attached to a benzoxazole ring, which is further substituted with a pyridinyl group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzoxazole typically involves the reaction of 2-aminopyridine with carbon disulfide and a suitable base to form the corresponding dithiocarbamate. This intermediate is then cyclized with an appropriate reagent, such as phosgene or thiophosgene, to yield the desired benzoxazole derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation with hydrogen peroxide can convert the isothiocyanate group to an isocyanate.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems, which can be useful in the synthesis of complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound include thioureas, carbamates, dithiocarbamates, isocyanates, and various fused ring systems
科学的研究の応用
6-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzoxazole has been studied for its applications in various scientific fields:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and heterocycles. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It can interact with biological targets and inhibit the growth of pathogens and cancer cells.
Medicine: Research has explored the use of this compound in drug development. Its derivatives have been investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can also serve as a precursor for the synthesis of specialty chemicals and agrochemicals.
作用機序
The mechanism of action of 6-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzoxazole involves its interaction with molecular targets and pathways in biological systems. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, enzymes, and DNA, leading to the inhibition of their function. This covalent modification can disrupt cellular processes and induce cell death in cancer cells or inhibit the growth of pathogens. The compound’s ability to target specific biomolecules makes it a promising candidate for therapeutic applications.
類似化合物との比較
6-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzoxazole can be compared with other similar compounds, such as:
6-Isothiocyanato-2-(2-pyridinyl)-1H-benzimidazole: This compound has a benzimidazole ring instead of a benzoxazole ring, which can affect its chemical properties and reactivity.
6-Isothiocyanato-2-naphthoic acid: This compound features a naphthoic acid moiety, which can influence its solubility and biological activity.
6-Isothiocyanato-2-methylnicotinonitrile:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
特性
CAS番号 |
61382-11-4 |
|---|---|
分子式 |
C13H7N3OS |
分子量 |
253.28 g/mol |
IUPAC名 |
6-isothiocyanato-2-pyridin-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C13H7N3OS/c18-8-15-9-4-5-10-12(7-9)17-13(16-10)11-3-1-2-6-14-11/h1-7H |
InChIキー |
NLQDKLUWHMWVQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC3=C(O2)C=C(C=C3)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-chlorophenyl)prop-2-enamide](/img/structure/B14583278.png)
![2-Methyl-4-[(oxolan-2-yl)methoxy]phenol](/img/structure/B14583280.png)
![1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14583290.png)



![2-(4-Methylphenyl)-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14583318.png)


![Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14583347.png)
![1-[4-(Diphenylphosphorothioyl)phenyl]piperidine](/img/structure/B14583356.png)
![Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-](/img/structure/B14583365.png)
